molecular formula C16H24N2O5S2 B2724827 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1235095-10-9

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2724827
CAS RN: 1235095-10-9
M. Wt: 388.5
InChI Key: KPUQPXMRGHQRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2.

Scientific Research Applications

Inhibitors of Membrane-bound Phospholipase A2

Research into substituted benzenesulfonamides, related to the core structure of "N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide," has shown potential as inhibitors of membrane-bound phospholipase A2. These compounds have been evaluated for their efficacy in reducing myocardial infarction size in rats, highlighting their therapeutic potential in cardiac injury treatment (Oinuma et al., 1991).

Antimicrobial Activity

Another study focused on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum, revealing that certain derivatives exhibited significant antimicrobial activities. These findings suggest potential applications in agriculture, particularly in protecting tomato plants from bacterial and fungal pathogens (Vinaya et al., 2009).

Cholinesterase Inhibition

Derivatives bearing the piperidine nucleus have shown talented activity against cholinesterase enzymes, indicating potential use in managing disorders related to cholinergic dysfunction, such as Alzheimer's disease (Khalid, 2012).

Anticancer Agents

The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been investigated for their potential as anticancer agents. Some derivatives showed promising anticancer activities, suggesting a new avenue for cancer therapy development (Rehman et al., 2018).

Drug Metabolism Studies

The compound has also been mentioned in the context of drug metabolism studies, illustrating its role in the generation of mammalian metabolites through biocatalysis. This application underscores its utility in pharmacokinetic and drug development research (Zmijewski et al., 2006).

Neuroprotection

Research into derivatives structurally similar to "N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide" has identified compounds with potential neuroprotective effects, particularly in blocking N-methyl-D-aspartate responses, which could be beneficial in treating neurodegenerative diseases (Chenard et al., 1995).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-24(20,21)18-10-7-14(8-11-18)13-17-16(19)9-12-25(22,23)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUQPXMRGHQRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

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